

Bongkreikic Acid: A Technical Guide to its Discovery, History, and Molecular Mechanism

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Compound of Interest

Compound Name: Bongkreikate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bongkreikic acid, a potent mitochondrial toxin. It covers the historical context of its discovery, the elucidation of its chemical nature, its mechanism of action at a molecular level, and the methodologies employed in its study. This document is intended to serve as a detailed resource for professionals in the fields of toxicology, biochemistry, and drug development.

Discovery and Historical Context

The history of bongkreikic acid is rooted in a tragic series of food poisoning outbreaks in Indonesia. The first documented cases were recorded by Dutch researchers in 1895, linked to the consumption of a traditional fermented coconut press-cake known as "tempe bongkrek".^[1]^[2] For decades, this affordable protein source was a staple in Java.^[1] However, during the economic depression of the 1930s, a rise in homemade production, often lacking proper quality control, led to a significant increase in fatal poisonings.^[2]

This public health crisis prompted an investigation by Dutch scientists W.K. Mertens and A.G. van Veen from the Eijkman Institute in Jakarta.^[1] Their work successfully identified the causative agent as the bacterium *Burkholderia gladioli* pathovar *cocovenenans* (previously known as *Pseudomonas cocovenenans*).^[1]^[2] They isolated the colorless, heat-stable, and highly toxic compound responsible for the poisonings and named it bongkreikic acid, after the food from which it was discovered.^[1]^[2] Due to the continued danger, the production of tempe bongkrek was officially banned in Indonesia in 1988.^[1]^[2] Outbreaks, however, have since

been reported in other regions, including China and Mozambique, linked to other fermented corn and coconut-based foods.[1][3]

Physicochemical Properties and Structure

Bongkreikic acid ($C_{28}H_{38}O_7$) is a highly unsaturated, tricarboxylic fatty acid with a molecular weight of 486 kDa.[1] It is a colorless, odorless, and heat-stable toxin, making it difficult to detect in contaminated food without specialized equipment.[3][4] Its stability to heat means that cooking does not neutralize the toxin.[4]

The complex chemical structure of bongkreikic acid was elucidated through techniques including nuclear magnetic resonance (NMR) and mass spectrometry.[1][5] It contains three carboxylic acid groups, a methoxy group, and multiple double bonds.[6] The presence of isomers, such as isobongkreikic acid (iBKA) and the recently identified iBKA-neo, which differ in the configuration of their double bonds, has been noted.[2][7] These structural variations can lead to differences in toxicity.[7]

Quantitative Toxicological Data

Bongkreikic acid is extremely toxic to humans and animals. The data below summarizes key toxicological and inhibitory values reported in the literature.

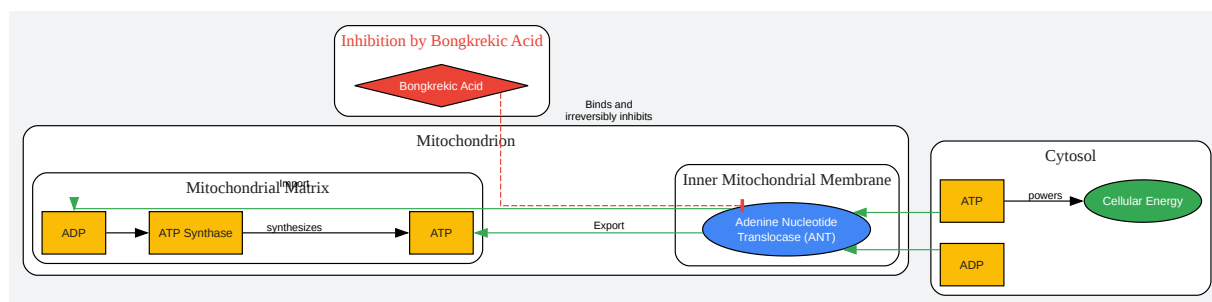
Parameter	Species/System	Value	Reference(s)
Lethal Dose			
Fatal Dose (single)	Human	1–1.5 mg	[1][8]
Oral LD ₅₀	Human	3.16 mg/kg	[1][8]
Oral LD ₅₀	Mice	0.68–6.84 mg/kg	[1][3]
Intravenous LD ₅₀	Mice	1.41 mg/kg	[1]
Oral Lethal Dose	Rats	20 mg/kg	[3]
Inhibition			
Dissociation Constant (K _i) for ANT	Rat Liver Mitochondria	2 x 10 ⁻⁸ M	[9]
Production Conditions			
Optimal Temperature for Bacterial Growth	<i>B. gladioli</i> pv. <i>cocovenenans</i>	30–37 °C	[10]
Optimal Temperature for Toxin Production	<i>B. gladioli</i> pv. <i>cocovenenans</i>	22–30 °C	[10]
Optimal pH for Toxin Production	<i>B. gladioli</i> pv. <i>cocovenenans</i>	6.5–8.0	[3]

Mechanism of Action: Inhibition of Mitochondrial ATP/ADP Carrier

The primary target of bongkreikic acid is the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][4] ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of cytosolic ADP for matrix-synthesized ATP.[1] This process is fundamental for supplying the cell with the energy required for metabolic activities.[1][4]

Bongkreikic acid is a potent and irreversible inhibitor of ANT.[1] It binds to the translocase, locking it in a conformation that prevents the transport of adenine nucleotides across the inner

mitochondrial membrane.[1][11] This blockage halts the export of ATP from the mitochondria to the cytosol, effectively starving the cell of its primary energy source and leading to rapid cell death.[1][12] The major organs affected are those with high energy demands, such as the liver, brain, and kidneys.[1]



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Caption: Mechanism of bongkreikic acid toxicity.

Experimental Protocols

Culture and Toxin Production

Burkholderia gladioli pv. *cocovenenans* can be cultured in laboratory settings to produce bongkreikic acid for study.

- **Enrichment and Isolation:** The bacterium can be isolated from contaminated food samples or environmental sources. A common enrichment medium is GVC broth (containing potato leaching powder, glucose, gentian violet, and chloramphenicol), incubated at 36°C for 24 hours.[13]
- **Culture Conditions for Toxin Production:** For bongkreikic acid production, the bacterium is typically grown in a medium with a neutral pH (6.5-8.0) at a temperature between 22°C and

30°C.[3][10] The presence of fatty acids, particularly oleic acid, significantly enhances toxin yield.[1][3] Culture media can be supplemented with oils like coconut or olive oil to boost production.[3][13] Toxin levels can reach 2-4 mg/g in coconut medium by the second day of culture.[1]

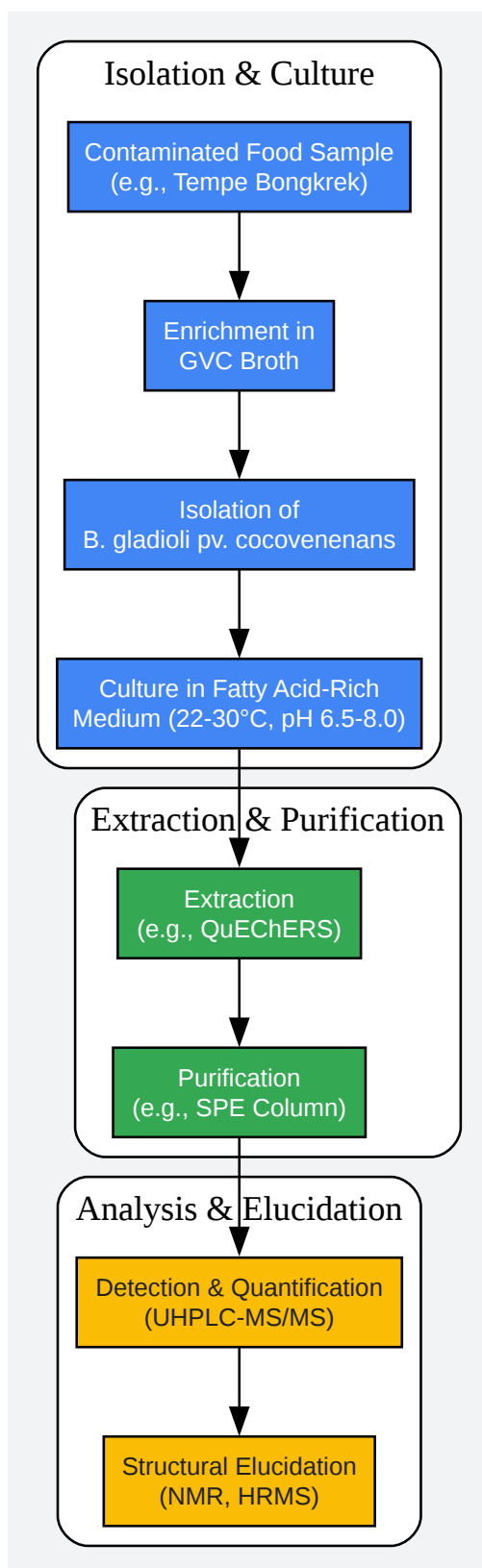
Extraction and Purification

Various methods have been developed for the extraction and purification of bongkreikic acid from bacterial cultures or contaminated food matrices.

- Liquid-Liquid Extraction: This traditional method involves solvent extraction, though it can be complex and result in lower recovery rates.[6]
- Solid-Phase Extraction (SPE): More modern approaches utilize SPE columns for a cleaner and more efficient purification.[6] A "one-step" purification column for bongkreikic acid has been developed to simplify the process.[6]
- QuEChERS Method: A method involving QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) purification has been established for determining bongkreikic acid in fermented corn flour. The sample is extracted with an acetonitrile solution containing acetic acid, followed by a cleanup step with C18 sorbent and anhydrous magnesium sulfate.[14]

Detection and Structural Elucidation

- Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and reliable methods for the detection and quantification of bongkreikic acid.[1][12][14] These techniques offer high sensitivity and specificity, with limits of quantification as low as 0.25 µg/kg in food matrices.[2][7]
- Structural Analysis: Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) have been instrumental in the initial structural elucidation of bongkreikic acid and the recent identification of its isomers.[1][2][7]



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Caption: General experimental workflow for bongkreic acid study.

Conclusion and Future Directions

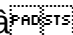
Bongkreikic acid remains a significant, albeit sporadic, threat to food safety. Its discovery is a classic example of toxicology driven by public health crises. For researchers, the highly specific and potent inhibition of the mitochondrial ADP/ATP carrier makes bongkreikic acid a valuable molecular probe for studying mitochondrial bioenergetics and apoptosis. Future research may focus on developing rapid and field-deployable detection methods to prevent outbreaks, searching for specific antidotes, and further exploring the biosynthesis of the toxin and its isomers by *Burkholderia gladioli* pv. *cocovenenans*. A deeper understanding of its mechanism could also inform the development of novel therapeutics targeting mitochondrial function.

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